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molecular formula C8H5N3O4 B1298875 2,4-Dihydroxy-6-nitroquinazoline CAS No. 32618-85-2

2,4-Dihydroxy-6-nitroquinazoline

Cat. No. B1298875
M. Wt: 207.14 g/mol
InChI Key: TWJZVXRMXVNSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05597922

Procedure details

6-Nitrobenzoyleneurea was prepared using an adaptation of the method of Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962). To a solution of benzoyleneurea (0.201 g, 1.24 mmol) in 3.0 mL concentrated H2SO4 at 0° C. was added KNO3 (0.139 g, 1.37 mmol) in one portion. The reaction mixture was allowed to warm to room temperature then stirred overnight. The resulting yellow solution was poured onto 10 mL of ice giving a pale yellow precipitate. The precipitate was isolated on a Hirsch funnel and washed with 35 mL of deionized water. The solid was suspended in 25 mL deionized water, refiltered via Hirsch funnel and allowed to dry on the filter under vacuum for 30 minutes affording 0.155 g (60%) title compound as a pale yellow powder. An analytical sample was obtained by recrystallization from 50% glacial acetic acid as a pale brown microcrystalline solid: mp 327°-328° C. (lit., Varma and Singh; Ind. J. Chem. 296:578-81 (1990): 315°-316° C. dec.). FT-IR (cm-1) 3020, 2850, 1713, 1684, 1631, 1602, 1538, 1491, 1444, 1385, 1332, 1303, 1239, 1157. 1H NMR (DMSO-d6 at δ2.49): δ7.30 (d, J8,7 =9 Hz, 1 H, H8); 8.44 (dd, J7,8 =9 Hz, J7,5 =2.4 Hz, 1H, H7); 8.57 (d, J5,7 =2.7 Hz, 1H, H5); 11.71 (s, 1H, NH); 11.76 (s, 1H, NH). EIMS m/z 207 (M+, bp), 164 (43%), 134 (18%), 106 (22%), 90 (29%), 63 (27%). EIHRMS calc. for C8H5N3O4 207.02799, found 207.02910.
Quantity
0.201 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.139 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([NH:9][C:10]([NH:12][C:4]2=[CH:3][CH:2]=1)=[O:11])=[O:8].[N+:13]([O-])([O-:15])=[O:14].[K+]>OS(O)(=O)=O>[CH:2]1[C:1]([N+:13]([O-:15])=[O:14])=[CH:6][C:5]2[C:7]([NH:9][C:10]([NH:12][C:4]=2[CH:3]=1)=[O:11])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.201 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)NC(=O)N2
Name
KNO3
Quantity
0.139 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
10 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
6-Nitrobenzoyleneurea was prepared
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated on a Hirsch funnel
WASH
Type
WASH
Details
washed with 35 mL of deionized water
CUSTOM
Type
CUSTOM
Details
to dry on the
FILTRATION
Type
FILTRATION
Details
filter under vacuum for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)N2
Measurements
Type Value Analysis
AMOUNT: MASS 0.155 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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